molecular formula C11H13N3O4 B1599307 Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate CAS No. 73647-04-8

Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate

Cat. No. B1599307
CAS RN: 73647-04-8
M. Wt: 251.24 g/mol
InChI Key: VSGYFZZDRUPMBM-WQLSENKSSA-N
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Description

Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate, or commonly known as ENP, is an organic compound with a wide range of applications in scientific research. ENP is a type of hydrazone compound, which is formed by the condensation of a ketone and a hydrazine. It is a colorless, odorless, and crystalline solid at room temperature and has a melting point of 129-130°C. ENP has been used in a variety of scientific applications due to its unique properties, such as its ability to react with aldehydes and ketones, and its ability to form stable complexes with metal ions.

Scientific Research Applications

Polymer Science

Research has revealed the synthesis and properties of azo polymers, where interactions between azo groups and side groups like Nitrophenyl derivatives produce significant shifts in absorption maxima and enable photoinduced birefringence. This cooperative motion of groups in amorphous polymers suggests potential applications in reversible optical storage technologies, emphasizing the high photoinduced birefringence efficiency of such copolymers with low azo contents (Meng et al., 1996).

Nanocatalysis

Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate derivatives have been explored in the context of nanocatalysis. For example, Poly(3,4-ethylenedioxythiophene) has been used to immobilize metal particle catalysts and reagents for catalytic activities in the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride, indicating the compound's potential as a component in polymer-supported systems for catalytic reactions (Sivakumar & Phani, 2011).

Crystal Packing Interactions

In the realm of crystallography, derivatives of Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate have been studied for their unique crystal packing interactions, utilizing N⋯π and O⋯π interactions over traditional hydrogen bonding. This suggests the significance of such compounds in understanding non-classical interactions in crystal engineering (Zhang, Wu, & Zhang, 2011).

Organic Synthesis and Antimicrobial Activity

The compound and its derivatives have been synthesized and characterized, revealing their potential in forming various heterocyclic compounds and indicating strong electrophilic properties. Studies have also demonstrated antimicrobial activities, showing the compound's utility in developing new therapeutic agents (Rawat & Singh, 2015); (Saleh, Abdelhamid, & Hassaneen, 2020).

properties

IUPAC Name

ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-4-6-10(7-5-9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGYFZZDRUPMBM-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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